molecular formula C8H13NO3 B13934559 Methyl 1-(dimethylcarbamoyl)cyclopropane-1-carboxylate

Methyl 1-(dimethylcarbamoyl)cyclopropane-1-carboxylate

Cat. No.: B13934559
M. Wt: 171.19 g/mol
InChI Key: DOXWQOFVVGOTHT-UHFFFAOYSA-N
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Description

Methyl 1-[(dimethylamino)carbonyl]cyclopropanecarboxylate is an organic compound with a unique structure that includes a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(dimethylamino)carbonyl]cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with dimethylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities, with careful monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(dimethylamino)carbonyl]cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleoph

Properties

IUPAC Name

methyl 1-(dimethylcarbamoyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9(2)6(10)8(4-5-8)7(11)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXWQOFVVGOTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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